molecular formula C21H25N3O3 B4177708 N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide

N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide

Cat. No. B4177708
M. Wt: 367.4 g/mol
InChI Key: LTBPHKWBBQXVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.

Mechanism of Action

N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 selectively binds to dopamine D1 receptors and blocks their activation by dopamine. This leads to a decrease in the activity of the dopamine D1 receptor signaling pathway. The mechanism of action of N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 has been extensively studied and is well understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 are primarily related to its ability to block dopamine D1 receptors. This leads to a decrease in the activity of the dopamine D1 receptor signaling pathway, which in turn affects various physiological processes. N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 has been shown to affect behavior, cognition, and drug addiction, as well as the development and progression of neurological disorders such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to study the specific effects of dopamine D1 receptor signaling without interference from other receptors. However, one limitation of N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 is its relatively low potency compared to other dopamine receptor antagonists. This can make it difficult to achieve complete blockade of dopamine D1 receptors in some experiments.

Future Directions

There are many potential future directions for research involving N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390. One area of interest is the role of dopamine D1 receptors in drug addiction and the potential use of N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 as a treatment for addiction. Another area of interest is the role of dopamine D1 receptors in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Finally, there is ongoing research into the development of more potent and selective dopamine D1 receptor antagonists that may be more effective in lab experiments and clinical applications.

Scientific Research Applications

N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 is primarily used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the effects of dopamine D1 receptors on behavior, cognition, and drug addiction. N-cyclohexyl-3-nitro-4-[(2-phenylethyl)amino]benzamide 23390 has also been used to study the role of dopamine D1 receptors in Parkinson's disease, schizophrenia, and other neurological disorders.

properties

IUPAC Name

N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(23-18-9-5-2-6-10-18)17-11-12-19(20(15-17)24(26)27)22-14-13-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15,18,22H,2,5-6,9-10,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBPHKWBBQXVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-nitro-4-(2-phenylethylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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